molecular formula C22H25N5O6S2 B2566744 Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851979-85-6

Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2566744
CAS No.: 851979-85-6
M. Wt: 519.59
InChI Key: HQHPYHQWTHEDTM-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring:

  • A piperazine core substituted with an ethyl carboxylate group.
  • A phenylsulfonyl bridge connecting the piperazine ring to a hydrazinecarbonyl group.
  • A 6-methoxybenzo[d]thiazole moiety, a heterocyclic system known for bioactivity in medicinal chemistry.

Its synthesis likely involves sequential condensation and cyclization steps, analogous to methods described for related hydrazinecarbothioamide derivatives .

Properties

IUPAC Name

ethyl 4-[4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O6S2/c1-3-33-22(29)26-10-12-27(13-11-26)35(30,31)17-7-4-15(5-8-17)20(28)24-25-21-23-18-9-6-16(32-2)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,25)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHPYHQWTHEDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antifungal studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a benzo[d]thiazole moiety, and sulfonamide functionalities. The molecular formula is C20H24N4O4SC_{20}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 420.49 g/mol.

Key Structural Components

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Benzo[d]thiazole : Associated with antimicrobial and anticancer properties.
  • Hydrazinecarbonyl : Implicated in enhancing the compound's reactivity and biological efficacy.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A series of experiments evaluated the antiproliferative effects of similar compounds against melanoma and prostate cancer cells. The results indicated that modifications in the structure significantly enhanced their potency, reducing IC50 values from micromolar to nanomolar ranges .

Antifungal Activity

The compound's antifungal potential has also been explored. In vitro studies have shown that derivatives with similar structural motifs exhibit significant antifungal activity against strains such as Aspergillus flavus and Candida albicans.

Table 1: Antifungal Activity of Related Compounds

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound AAspergillus flavus10 µg/mL
Compound BCandida albicans5 µg/mL
This compoundTBD

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzo[d]thiazole and piperazine components have been shown to significantly impact biological activity.

Key Findings:

  • Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish activity.
  • Chain Length Modifications : Alterations in the length of the hydrazinecarbonyl chain have been correlated with changes in potency against specific targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis:

Compound Class/Name Key Structural Features Biological Activity Reference
Target Compound Piperazine, phenylsulfonyl, hydrazinecarbonyl, 6-methoxybenzo[d]thiazole Hypothetical: Potential AChE inhibition, antimicrobial activity (based on motifs) -
Thiazolylhydrazone Derivatives (e.g., 3a in ) Thiazole, fluorophenyl, piperazine AChE inhibition (IC₅₀ = 0.87 µM for 3a)
Triazole-Thiones (e.g., Compounds 7–9 in ) Triazole, phenylsulfonyl, difluorophenyl Antioxidant (EC₅₀ = 12–18 µM in DPPH assay)
Pyridazinone Derivatives (e.g., T1–T12 in ) Pyridazinone, fluorophenylpiperazine, benzalhydrazone Not explicitly reported; structural similarity suggests kinase or protease inhibition
Oxadiazole-Piperazine Hybrids (e.g., ) Oxadiazole, dimethylphenyl, piperazine Anticancer (ZINC2720421: IC₅₀ = 5.2 µM in MCF-7 cells)
Piperazine-Carboxylates with Halogenated Aromatics (e.g., ) Difluorophenyl, piperazine, carbonyl Antipsychotic activity (dopamine receptor binding affinity: Ki = 8 nM)

Key Observations

Bioactivity Correlation :

  • The 6-methoxybenzo[d]thiazole group in the target compound is distinct from the thiazole in ’s derivatives. The methoxy group may enhance metabolic stability compared to halogenated analogues .
  • Sulfonyl vs. Carbonyl Linkers : Compounds with sulfonyl bridges (e.g., ) exhibit stronger antioxidant activity due to enhanced electron-withdrawing effects, whereas carbonyl-linked derivatives (e.g., ) favor receptor binding .

Synthetic Routes :

  • The target compound’s synthesis likely parallels and , involving:
    (i) Condensation of a benzaldehyde derivative with thiosemicarbazide,
    (ii) Cyclization with α-halogenated ketones .
  • Contrastingly, triazole-thiones () require NaOH-mediated cyclization, which may limit functional group compatibility .

Pharmacokinetic Properties: Piperazine-containing compounds (e.g., ) generally show improved solubility and blood-brain barrier penetration compared to non-piperazine analogues . The ethyl carboxylate group in the target compound may reduce cytotoxicity relative to methyl esters in .

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